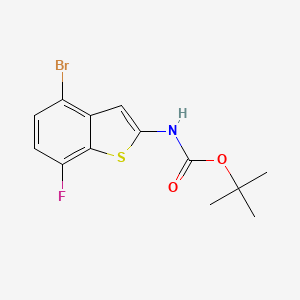

Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate

Description

Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate is a carbamate-protected benzothiophene derivative characterized by a benzothiophene core substituted with bromo (Br) and fluoro (F) groups at the 4- and 7-positions, respectively. The tert-butyl carbamate group at the 2-position serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry and drug development due to the benzothiophene scaffold’s prevalence in bioactive molecules, particularly in kinase inhibitors and anticancer agents. The bromo substituent may facilitate further functionalization via cross-coupling reactions, while the fluoro group enhances metabolic stability and influences electronic properties.

Propriétés

Formule moléculaire |

C13H13BrFNO2S |

|---|---|

Poids moléculaire |

346.22 g/mol |

Nom IUPAC |

tert-butyl N-(4-bromo-7-fluoro-1-benzothiophen-2-yl)carbamate |

InChI |

InChI=1S/C13H13BrFNO2S/c1-13(2,3)18-12(17)16-10-6-7-8(14)4-5-9(15)11(7)19-10/h4-6H,1-3H3,(H,16,17) |

Clé InChI |

PLBVRRYBJNVQHZ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)NC1=CC2=C(C=CC(=C2S1)F)Br |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The preparation of tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-yl)carbamate generally involves the following key steps:

- Synthesis or procurement of the appropriately substituted benzothiophene intermediate bearing the 4-bromo and 7-fluoro substituents.

- Introduction of the carbamate protecting group on the amino functionality at the 2-position of the benzothiophene ring.

- Purification and characterization of the final product.

Typical Synthetic Route

A representative synthetic route can be outlined as follows:

Analytical Data and Purity

- Purity: Commercially available samples of tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-yl)carbamate are reported with purity ≥97%.

- Molecular formula: C13H13BrFNO2S

- Molecular weight: 346.22 g/mol

- Physical properties: Predicted boiling point ~380 °C, density ~1.56 g/cm³, pKa ~12.5 (related to carbamate group)

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 2-amino-4-bromo-3-fluorobenzoic acid or methyl ester |

| Key reagents | Thionyl chloride, di-tert-butyl dicarbonate ((Boc)2O), base (e.g., triethylamine) |

| Solvents | Methanol, toluene, chloroform, ethyl acetate |

| Temperature | 0 °C to reflux for esterification; ambient to 70 °C for Boc protection |

| Reaction time | 16 h typical for esterification and Boc protection steps |

| Catalysts | Fe3O4@MCM-41@Zr-piperazine nanocatalyst (reported for related carbamate synthesis) |

| Purification | Silica gel chromatography, recrystallization |

| Yield | 64-94% depending on step and conditions |

| Purity | ≥97% for final product |

Analyse Des Réactions Chimiques

Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiophene ring.

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate involves its interaction with molecular targets such as enzymes and receptors. The presence of the benzothiophene ring allows it to bind to specific active sites, modulating the activity of the target molecules. The bromine and fluorine substituents enhance its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

The structural and functional attributes of Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate can be compared to related carbamate derivatives, focusing on core structure, substituents, synthetic routes, and applications.

Core Structure and Substituent Variations

Key Observations :

- Benzothiophene vs.

- Halogen Substituents : The 4-bromo and 7-fluoro groups in the target compound contrast with methoxy or methylthiazole groups in phenyl-based analogs. Bromo acts as a synthetic handle for further derivatization, while fluoro improves pharmacokinetic properties.

- Steric and Electronic Effects : Hydroxyl or methyl groups in cyclopentane/piperidine derivatives (e.g., ) influence solubility and hydrogen-bonding capacity, unlike the lipophilic benzothiophene core.

Key Observations :

- Yields for phenyl-based analogs vary widely (16–77%), influenced by substituent reactivity and purification challenges.

- Stereoselective synthesis (e.g., cyclopentyl derivatives in ) requires chiral catalysts or resolution techniques, adding complexity.

Structural Analysis

- Electronic Effects : Fluorine’s electron-withdrawing nature in the target compound may reduce electron density on the benzothiophene ring, altering reactivity compared to methoxy-substituted analogs.

Activité Biologique

Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate (CAS: 2891599-59-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and research findings related to its biological activity.

- Molecular Formula : C13H13BrFNO2S

- Molecular Weight : 346.21 g/mol

- IUPAC Name : tert-butyl (4-bromo-7-fluorobenzo[b]thiophen-2-yl)carbamate

- CAS Number : 2891599-59-8

- Purity : 97% .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The presence of the bromine and fluorine substituents on the benzothiophene core enhances its affinity for various receptors and enzymes, particularly those involved in inflammatory pathways.

Biological Activity Overview

Research indicates that tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate exhibits significant anti-inflammatory properties. Its mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins that mediate inflammation.

Key Findings from Research Studies

-

COX Inhibition :

- The compound has been shown to selectively inhibit COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs like ibuprofen .

- In vitro studies demonstrated an IC50 value for COX-2 inhibition lower than that for COX-1, indicating a promising therapeutic profile for inflammatory diseases.

- Anti-inflammatory Activity :

-

Case Studies :

- A study focused on various derivatives of benzothiophene compounds found that modifications at the 4-position with bromine and fluorine significantly enhanced anti-inflammatory activity compared to other halogens .

- Another investigation into structure-activity relationships (SAR) indicated that the presence of a tert-butyl group at the carbamate position contributes positively to the compound's potency against inflammatory markers .

Data Table: Comparative Biological Activity

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate | 0.32 | 0.045 | 7.11 |

| Indomethacin | 0.18 | 0.047 | 3.83 |

| Ibuprofen | >66 | 0.12 | <0.01 |

Safety and Toxicology

While preliminary studies suggest a favorable safety profile, further toxicological assessments are necessary to evaluate long-term effects and potential adverse reactions associated with this compound . Current safety data indicate moderate hazard classifications with standard precautions recommended during handling .

Q & A

Q. What are reliable synthetic methodologies for preparing Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate?

- Methodological Answer : The compound can be synthesized via carbamate protection of the benzothiophene amine using tert-butyl dicarbonate (Boc₂O) under anhydrous conditions. Key steps include:

- Substrate Preparation : Bromination and fluorination of the benzothiophene core prior to carbamate formation to avoid side reactions.

- Protection : Reaction with Boc₂O in the presence of a base (e.g., DMAP or triethylamine) in dichloromethane at 0–25°C.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Validation : Monitor reaction progress via TLC or LC-MS. Similar Boc-protection strategies are documented for structurally related carbamates ().

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., bromine and fluorine positions) and carbamate integration. -NMR helps verify tert-butyl group presence (δ ~28 ppm for CH₃, ~80 ppm for quaternary C).

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+Na]⁺ or [M+H]⁺ peaks).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended. Software like SHELXL () or SIR97 () can refine crystallographic data.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for handling powders to avoid inhalation.

- Storage : Store in amber vials at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste. Avoid contact with strong acids/bases to prevent decomposition ().

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., disordered atoms) be resolved during structural refinement?

- Methodological Answer :

- Software Tools : Use SHELXL () to model disorder via PART instructions or split occupancy. For low-resolution data, apply restraints (e.g., SIMU, DELU) to stabilize refinement.

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s Hirshfeld surface analysis for packing interactions.

- Case Study : A related carbamate derivative showed 20% disorder in the tert-butyl group, resolved using anisotropic displacement parameters ().

Q. How should discrepancies between spectroscopic and crystallographic data be addressed?

- Methodological Answer :

- Root-Cause Analysis :

- Dynamic Effects : NMR may average conformers (e.g., carbamate rotation), while X-ray captures static structures. Use variable-temperature NMR to detect dynamic behavior.

- Solvent Artifacts : Crystallography may exclude solvent molecules that influence NMR shifts. Compare data from identical solvents.

- Example : A fluorinated carbamate showed a 0.1 Å bond-length discrepancy between X-ray and DFT calculations, attributed to crystal packing forces ().

Q. What strategies ensure the compound’s stability under diverse reaction conditions (e.g., acidic/thermal)?

- Methodological Answer :

- Thermal Stability : Conduct TGA/DSC to determine decomposition onset (typically >150°C for tert-butyl carbamates). Avoid reactions above 100°C.

- Acid Sensitivity : Test stability in trifluoroacetic acid (TFA)/dichloromethane (1:1) at 0°C for Boc-deprotection kinetics.

- Hydrolytic Resistance : Monitor by -NMR in D₂O/THF-d₈ mixtures. Carbamates with electron-withdrawing groups (e.g., Br, F) exhibit slower hydrolysis ().

Q. Which computational tools are optimal for modeling its reactivity and molecular interactions?

- Methodological Answer :

- Visualization : Use ORTEP-3 () for crystallographic diagrams and VMD for molecular dynamics simulations.

- DFT Calculations : Gaussian or ORCA to optimize geometry and calculate frontier molecular orbitals (FMOs). For halogen bonding, analyze electrostatic potential surfaces.

- Docking Studies : AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes with benzothiophene-binding pockets).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.